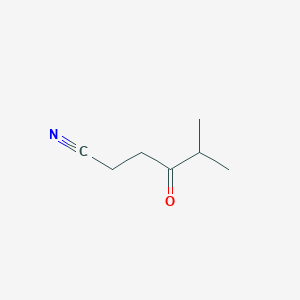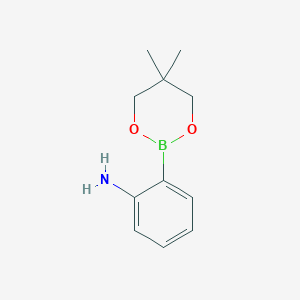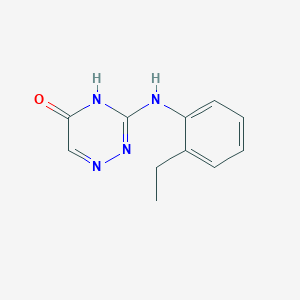
3-(Aminomethyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)pyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with aminomethyl derivatives. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with aminomethyl derivatives to form the desired carboxamide . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the reagent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, a solution of the nitrile precursor in ethanol and water can be passed through a heated column reactor to obtain the primary amide in high yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Aminopyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Derivatives of this compound are investigated for their antitubercular activity.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its antimicrobial role, the compound interferes with the synthesis of fatty acids in bacteria by inhibiting the enzyme fatty acid synthase I (FAS I). This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death .
Comparación Con Compuestos Similares
Pyrazinamide: A well-known antitubercular drug that shares a similar pyrazine core structure.
3-Aminopyrazine-2-carboxamide: Another derivative with similar antimicrobial properties.
N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides: These compounds exhibit varying degrees of antimicrobial and antifungal activities.
Uniqueness: 3-(Aminomethyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
98135-37-6 |
|---|---|
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-(aminomethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-3-4-5(6(8)11)10-2-1-9-4/h1-2H,3,7H2,(H2,8,11) |
Clave InChI |
UHHOBYQQJQDVHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)CN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)

![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)









![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)
